N-Acetyl-D-Glucosamine 3,4-Diacetate
Description
Properties
Molecular Formula |
C₁₂H₁₉NO₈ |
|---|---|
Molecular Weight |
305.28 |
Synonyms |
2-(Acetylamino)-2-deoxy-D-glucopyranose 3,4-Diacetate; (N,3-O,4-O)-Triacetyl-D-Glucosamine; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and regulatory differences between N-Acetyl-D-Glucosamine 3,4-Diacetate and related derivatives:
Functional and Application Differences
- 3,4-Diacetate: Limited bioactivity data, but its lipophilicity suggests utility in prodrug formulations or membrane-targeted delivery systems.
- Sulfated Derivatives: Used in studies mimicking glycosaminoglycan structures (e.g., heparin analogs) due to their negative charge .
- 3,6- and 4,6-Diacetates : Serve as substrates for regioselective enzymatic modifications, leveraging their distinct acetylation patterns .
Research Findings and Analytical Considerations
- Spectrophotometric Detection : The DMAB method for GlcNAc quantification (absorbance at 544 nm) may require optimization for diacetate derivatives due to altered reactivity.
- Synthetic Challenges: Production of anomeric mixtures (e.g., Glycoside-1 to Glycoside-12 in ) complicates purification, though amberlite-H+ resin reuse improves cost efficiency .
Q & A
Q. What are the common synthetic routes for preparing N-Acetyl-D-Glucosamine 3,4-Diacetate, and how can regioselectivity be controlled during acetylation?
Methodological Answer: A typical synthesis involves selective acetylation of hydroxyl groups on the glucosamine backbone. For example, orthoester-mediated kinetic acetylation can be employed:
- React the parent compound (e.g., diol intermediates) with trimethyl orthoacetate under acidic conditions (e.g., catalytic p-toluenesulfonic acid) at 0°C.
- Hydrolyze the intermediate with 90% aqueous acetic acid to yield a mixture of regioisomers (e.g., 2,4-diacetate and 3,4-diacetate in a 1.5:1 ratio) .
- Separate isomers via silica gel chromatography.
Key Consideration: Regioselectivity is influenced by steric and electronic factors. The absence of an anomeric effect in carbasugar analogs may reduce conformational rigidity, leading to lower selectivity .
Q. How is the regiochemical position of acetyl groups confirmed in this compound?
Methodological Answer:
Q. What standard analytical protocols are used for quantifying N-Acetyl-D-Glucosamine derivatives?
Methodological Answer:
- Spectrophotometric Assay :
- Treat samples with 0.8 M potassium borate (pH 9.0) at 100°C for 3 min.
- Add 1% dimethylaminobenzaldehyde (DMAB) and incubate at 36°C for 20 min.
- Measure absorbance at 544 nm against an N-acetyl-D-glucosamine standard curve .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 349.29 for methyl ester derivatives) .
Advanced Research Questions
Q. How can conflicting regioselectivity data in diacetate synthesis be resolved?
Case Study : In carbasugar analogs, regioselectivity deviations (e.g., 3,4- vs. 2,4-diacetate) arise from conformational flexibility.
- Hypothesis Testing : Compare chair conformations using computational modeling (e.g., DFT calculations) to assess steric hindrance.
- Experimental Validation : Modify reaction conditions (e.g., lower temperature or alternative catalysts) to favor axial vs. equatorial hydroxyl reactivity .
Q. What methodologies are recommended for assessing the bioactivity of this compound in cancer cell models?
Methodological Answer:
- Cell Viability Assay :
- Treat NCI-H460 or A549 lung cancer cells with 10–100 µM diacetate derivatives.
- Incubate for 24–72 hours.
- Quantify viability via cell counting or MTT assays.
- Statistical Analysis : Use one-way ANOVA with Tukey’s post hoc test (p < 0.05) to validate concentration- and time-dependent effects .
Key Finding : (E)-2,4-bis(p-hydroxyphenyl)-2-butenal diacetate showed IC₅₀ values of 25 µM in A549 cells after 48 hours .
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
Methodological Answer:
Q. What are the challenges in distinguishing 3,4-diacetate from other regioisomers in structural databases?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
